molecular formula C13H10F3NO3 B2358863 Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881932-92-9

Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2358863
CAS No.: 881932-92-9
M. Wt: 285.222
InChI Key: PYMLUGXBLMXHDQ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary targets of Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate are currently unknown. The compound belongs to the quinoline family, which is known for its wide range of biological activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The trifluoromethyl group often enhances the biological activity of fluorinated compounds

Biochemical Pathways

Quinoline derivatives have been found to exhibit antibacterial, antineoplastic, and antiviral activities, suggesting they may interact with multiple pathways . .

Pharmacokinetics

The compound’s molecular weight is 285.222, which is within the range generally favorable for oral bioavailability. The presence of the methoxy and trifluoromethyl groups may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body.

Result of Action

Given the known biological activities of quinoline derivatives , it is possible that this compound could have a range of effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxy-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-19-11-8-4-3-7(13(14,15)16)5-10(8)17-6-9(11)12(18)20-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMLUGXBLMXHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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